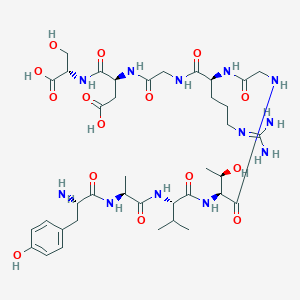
Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginsäure ist eine natürlich vorkommende Aminosäure, die eine entscheidende Rolle bei der Biosynthese von Proteinen spielt. Sie ist eine der 22 proteinogenen Aminosäuren, d. h. sie wird während der Translation direkt in Proteine eingebaut. L-Asparaginsäure ist beim Menschen eine nicht essentielle Aminosäure, das heißt, der Körper kann sie nach Bedarf synthetisieren. Sie kommt sowohl in Tieren als auch in Pflanzen vor und ist besonders reichlich in Zuckerrohr und Zuckerrüben enthalten .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
L-Asparaginsäure kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die enzymatische Synthese unter Verwendung von gentechnisch veränderten Escherichia coli. Dieser Prozess verwendet Maisplasma als Hauptkulturmedium und optimiert Bedingungen wie Pepton, Laktose und Inkubationszeit, um die Aktivität der Aspartase zu maximieren . Ein weiteres Verfahren beinhaltet die Interkalation von L-Asparaginsäure in geschichtete Doppelhydroxide durch Copräzipitation, wodurch die optische Aktivität von L-Asparaginsäure erhalten bleibt .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird L-Asparaginsäure häufig aus Fumarsäure unter Verwendung von Zellen gewonnen, die Aspartase enthalten. Der Prozess beinhaltet die isoelektrische Titration mit Schwefelsäure, um L-Asparaginsäure zu extrahieren . Dieses Verfahren ist effizient und wird häufig bei der Herstellung von L-Asparaginsäure für verschiedene Anwendungen eingesetzt.
Analyse Chemischer Reaktionen
L-Asparaginsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: L-Asparaginsäure kann zu Oxalacetat oxidiert werden, einem wichtigen Zwischenprodukt im Citratzyklus.
Reduktion: Die Reduktion von L-Asparaginsäure kann zur Bildung von Aspartat führen, das eine Rolle bei der Neurotransmission spielt.
Substitution: L-Asparaginsäure kann an Substitutionsreaktionen teilnehmen, bei denen ihre Aminogruppe durch andere funktionelle Gruppen ersetzt wird.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Oxalacetat, Aspartat und verschiedene substituierte Derivate .
Wissenschaftliche Forschungsanwendungen
L-Asparaginsäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese verschiedener organischer Verbindungen und als chiraler Katalysator bei der asymmetrischen Synthese verwendet.
Wirkmechanismus
L-Asparaginsäure entfaltet ihre Wirkungen über verschiedene molekulare Zielstrukturen und Pfade. Sie wird durch Transaminierung von Oxalacetat gebildet, einem Zwischenprodukt im Citratzyklus. L-Asparaginsäure dient als Vorläufer für die Synthese von Proteinen, Oligopeptiden, Purinen, Pyrimidinen, Nukleinsäuren und L-Arginin . Sie spielt auch eine Rolle bei der Energieproduktion, indem sie den Stoffwechsel des Krebszyklus fördert .
Wirkmechanismus
L-aspartic acid exerts its effects through various molecular targets and pathways. It is formed by the transamination of oxaloacetate, an intermediate in the citric acid cycle. L-aspartic acid serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . It also plays a role in energy production by promoting the metabolism of the Krebs cycle .
Vergleich Mit ähnlichen Verbindungen
L-Asparaginsäure wird häufig mit ihrem Enantiomer, D-Asparaginsäure, verglichen. Während L-Asparaginsäure direkt in Proteine eingebaut wird, hat D-Asparaginsäure eher begrenzte biologische Rollen und ist hauptsächlich an der Neurogenese und dem endokrinen System beteiligt . Andere ähnliche Verbindungen sind L-Glutaminsäure, die ähnliche Funktionen bei der Neurotransmission und Proteinsynthese aufweist, sich jedoch in ihrer Seitenkettenstruktur und ihren spezifischen Rollen in Stoffwechselwegen unterscheidet .
Eigenschaften
CAS-Nummer |
115834-39-4 |
|---|---|
Molekularformel |
C38H60N12O15 |
Molekulargewicht |
925 g/mol |
IUPAC-Name |
(3S)-3-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H60N12O15/c1-17(2)29(49-31(58)18(3)45-32(59)22(39)12-20-7-9-21(53)10-8-20)36(63)50-30(19(4)52)35(62)44-15-26(54)46-23(6-5-11-42-38(40)41)33(60)43-14-27(55)47-24(13-28(56)57)34(61)48-25(16-51)37(64)65/h7-10,17-19,22-25,29-30,51-53H,5-6,11-16,39H2,1-4H3,(H,43,60)(H,44,62)(H,45,59)(H,46,54)(H,47,55)(H,48,61)(H,49,58)(H,50,63)(H,56,57)(H,64,65)(H4,40,41,42)/t18-,19+,22-,23-,24-,25-,29-,30-/m0/s1 |
InChI-Schlüssel |
HGUIGIFJDSEBMS-YZUVYHPZSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Key on ui other cas no. |
115834-39-4 |
Sequenz |
YAVTGRGDS |
Synonyme |
TAVTGAGAS Tyr-Ala-Val-Thr-Gly-Arg-Gly-Asp-Ser tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















